2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
Description
Properties
IUPAC Name |
2-(3-fluoro-2-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7-8(10)3-2-4-9(7)12-6-5-11/h2-4H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSAAOHKWSMRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine typically involves the reaction of 3-fluoro-2-methylphenol with an appropriate ethanamine derivative. One common method includes the nucleophilic substitution reaction where 3-fluoro-2-methylphenol reacts with 2-chloroethanamine under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom and the methyl group on the phenoxy ring can influence the binding affinity and selectivity of the compound, thereby affecting its biological activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- This compound: The meta-fluoro and ortho-methyl groups create a sterically hindered, electron-deficient aromatic system. Fluorine’s electronegativity enhances metabolic stability, while the methyl group may improve lipophilicity .
- 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine (): A trifluoroethoxy group at the para position introduces strong electron-withdrawing effects, increasing polarity and reducing membrane permeability compared to the target compound .
Linker Modifications
- 2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethan-1-amine (): Incorporation of a polyethylene glycol (PEG) linker enhances hydrophilicity and solubility, making it suitable for PROTAC-based therapies targeting intracellular proteins. This contrasts with the simpler ethanamine linker in the target compound, which prioritizes compactness for CNS penetration .
Physicochemical Properties
| Compound Name | Molecular Weight | LogP<sup>a</sup> | Solubility | Key Substituents |
|---|---|---|---|---|
| This compound | ~169.2<sup>b</sup> | ~1.8 (estimated) | Moderate (DMSO) | 3-Fluoro, 2-methylphenoxy |
| 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanamine | 263.3 | 2.1 | Low (aqueous) | 4-Trifluoroethoxy |
| 2-(3,4-Dimethoxyphenyl)ethan-1-amine | 195.2 | 1.3 | High (polar solvents) | 3,4-Dimethoxy |
| {1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine | 263.3 | 3.0 | Moderate (DMSO) | 5-Fluoro, 3-fluorophenoxy, methyl |
<sup>a</sup> LogP values estimated using fragment-based methods.
<sup>b</sup> Calculated based on analog 1-(3-fluorophenyl)-2-methoxyethan-1-amine ().
Key Findings and Implications
Substituent Positioning: The meta-fluoro and ortho-methyl groups in this compound balance steric hindrance and electronic effects, optimizing it for CNS-targeted applications.
Limitations : Direct pharmacological data for the target compound are absent; further in vitro assays (e.g., enzyme inhibition, cytotoxicity) are needed to validate hypotheses derived from structural analogs.
Biological Activity
2-(3-Fluoro-2-methylphenoxy)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and applications in various fields, including medicinal and biochemical research.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 183.21 g/mol
- Functional Groups : The presence of a fluorine atom and a phenoxy group contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine substitution may enhance lipophilicity and receptor binding affinity, influencing its pharmacodynamics. Research suggests that the compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds with amine substitutions have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural analogs suggest potential for similar activity.
Anticancer Properties
There is emerging evidence that compounds with similar phenoxy and amine functionalities possess anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the disruption of cellular signaling pathways.
Study on Antimicrobial Efficacy
A comparative study involving structurally related compounds indicated that those with amine groups exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL against multiple bacterial strains. The mechanism involved compromising bacterial cell membrane integrity, leading to cell lysis .
Anticancer Activity Assessment
In vitro studies have shown that phenoxy-containing compounds can inhibit the proliferation of cancer cell lines. For example, derivatives tested against breast cancer cell lines demonstrated significant growth inhibition, suggesting a need for further exploration into the structure-activity relationship (SAR) of these compounds.
Data Tables
| Biological Activity | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Antimicrobial | 4 - 32 | S. aureus, E. coli, MRSA |
| Anticancer | Varies | Breast cancer cell lines |
Q & A
Basic: What are the established synthetic routes for 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine?
Methodological Answer:
The synthesis typically involves a two-step process:
Alkylation : Reacting 3-fluoro-2-methylphenol with a haloethylamine derivative (e.g., 2-chloroethylamine) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
Reduction : If intermediates like nitriles or ketones are formed, catalytic hydrogenation (H₂/Pd-C) or borohydride reduction (NaBH₄ with a stabilizing agent) is employed to yield the primary amine .
Key Considerations : Monitor regioselectivity during alkylation, as competing reactions (e.g., O- vs. N-alkylation) may occur. Purity (>95%) is achievable via column chromatography or recrystallization .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the structure, with characteristic shifts for the fluorine-adjacent methyl group (δ ~2.3 ppm for CH₃) and ethanamine chain (δ ~3.0 ppm for CH₂NH₂) .
- HPLC-MS : Validates purity and molecular weight (m/z 169.2 for [M+H]⁺) .
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and F.
Note : Fluorine’s electronegativity may complicate MS fragmentation patterns; use high-resolution instruments for accuracy .
Advanced: How can researchers optimize regioselectivity during the alkylation step?
Methodological Answer:
- Solvent Selection : Use DMF or DMSO to stabilize intermediates and reduce side reactions .
- Base Choice : Strong bases (e.g., NaH) favor phenoxide formation, enhancing O-alkylation over N-alkylation .
- Temperature Control : Lower temperatures (50–60°C) minimize thermal decomposition of the haloethylamine reagent .
Case Study : A 15% yield increase was reported using phase-transfer catalysis (e.g., tetrabutylammonium bromide) to improve reagent solubility .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from:
- Purity Variability : Impurities >5% (e.g., unreacted phenol) can skew bioassays. Validate purity via HPLC before testing .
- Assay Conditions : Differences in pH, solvent (DMSO vs. saline), or cell lines (HEK293 vs. CHO) alter receptor binding kinetics. Standardize protocols across studies .
- Structural Analogues : Compare with compounds like 2-(4-Fluoro-3-methylphenoxy)ethan-1-amine (ID: 883532-18-1), where substituent positioning affects activity .
Recommendation : Use orthogonal assays (e.g., SPR for binding affinity, cAMP assays for functional activity) to cross-validate results .
Advanced: What strategies are effective for studying the compound’s interaction with neurological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize serotonin or dopamine receptors on sensor chips to measure real-time binding kinetics (KD, kon/koff) .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses in silico, guided by X-ray crystallography data of homologous receptors .
- Mutagenesis Studies : Introduce point mutations (e.g., Tryptophan → Alanine in receptor binding pockets) to identify critical interaction sites .
Data Interpretation : Correlate in vitro binding data with in vivo behavioral assays (e.g., forced swim test for antidepressant activity) .
Basic: What are the compound’s stability profiles under varying storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation, as the fluoro-methylphenoxy group is UV-sensitive .
- Humidity Control : Use desiccants to avoid hydrolysis of the amine group.
- Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Core Modifications : Synthesize analogues with substituent variations (e.g., replacing F with Cl or adjusting methyl group positions) .
Pharmacophore Mapping : Use QSAR models to quantify contributions of the phenoxy group, fluorine, and amine to activity .
Biological Testing : Screen analogues against panels of GPCRs (e.g., 5-HT1A, α2-adrenergic) to identify selectivity trends .
Example : A 2024 study found that 3-fluoro substitution (vs. 4-fluoro) enhanced 5-HT1A binding by 30% due to steric effects .
Advanced: What computational methods aid in predicting metabolic pathways?
Methodological Answer:
- CYP450 Metabolism Prediction : Tools like StarDrop or MetaSite simulate Phase I oxidation, identifying vulnerable sites (e.g., benzylic C-H bonds) .
- Glucuronidation/ Sulfation : Use DEREK or TIMES software to predict Phase II conjugation likelihood .
Validation : Cross-reference predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
